molecular formula C20H32N2O4 B14276580 Tridecyl (4-nitrophenyl)carbamate CAS No. 138516-96-8

Tridecyl (4-nitrophenyl)carbamate

Cat. No.: B14276580
CAS No.: 138516-96-8
M. Wt: 364.5 g/mol
InChI Key: UQHZOFUNBATQQX-UHFFFAOYSA-N
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Description

Tridecyl (4-nitrophenyl)carbamate is a chemical compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecyl (4-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. The synthesis involves the reaction of tridecylamine with 4-nitrophenyl chloroformate. The reaction is typically carried out in an organic solvent such as dichloromethane, under mild conditions, and at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Tridecyl (4-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and a palladium catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of tridecyl (4-aminophenyl)carbamate.

    Reduction: Formation of tridecylamine and carbon dioxide.

    Substitution: Formation of various substituted tridecyl carbamates depending on the substituent used.

Mechanism of Action

The mechanism of action of tridecyl (4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, leading to conformational changes and modulation of their activity. The nitro group can participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a long alkyl chain and a nitrophenyl carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

138516-96-8

Molecular Formula

C20H32N2O4

Molecular Weight

364.5 g/mol

IUPAC Name

tridecyl N-(4-nitrophenyl)carbamate

InChI

InChI=1S/C20H32N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-17-26-20(23)21-18-13-15-19(16-14-18)22(24)25/h13-16H,2-12,17H2,1H3,(H,21,23)

InChI Key

UQHZOFUNBATQQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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